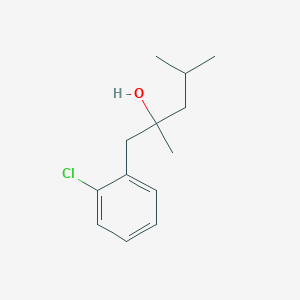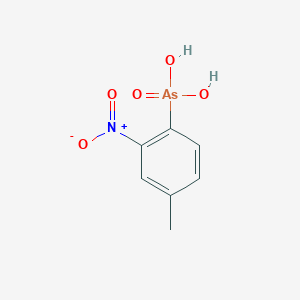![molecular formula C10H14N4S B14742398 4-(pentylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 5470-55-3](/img/structure/B14742398.png)
4-(pentylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(pentylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrazolo[3,4-d]pyrimidine core with a pentylsulfanyl group attached at the 4-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pentylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine can be achieved through various synthetic routes. One common method involves the cyclocondensation of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide with appropriate reagents. The reaction typically requires refluxing in methanol in the presence of sodium methoxide . Another approach involves the use of 5-acetyl-6-amino-4-methylsulfanylpyrimidines, which are further oxidized with m-chloroperbenzoic acid to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve scalable synthetic routes that can be optimized for large-scale production. These methods may include the use of microwave irradiation to enhance reaction rates and yields .
Analyse Chemischer Reaktionen
Types of Reactions
4-(pentylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sodium methoxide, m-chloroperbenzoic acid, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-chloroperbenzoic acid yields methylsulfonylpyrimidines .
Wissenschaftliche Forschungsanwendungen
4-(pentylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-(pentylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of epidermal growth factor receptor tyrosine kinase (EGFR-TK), leading to the suppression of cancer cell proliferation . The compound also induces cell cycle arrest and apoptosis in cancer cells by modulating various signaling pathways .
Vergleich Mit ähnlichen Verbindungen
4-(pentylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine can be compared with other similar compounds, such as:
5-amino-1-phenyl-1H-pyrazole-4-carboxamide: A precursor used in the synthesis of pyrazolo[3,4-d]pyrimidines.
Methylsulfonylpyrimidines: Products formed from the oxidation of pyrazolo[3,4-d]pyrimidines.
Pyrrolo[2,3-d]pyrimidine derivatives: Compounds with similar biological activities and applications in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pentylsulfanyl group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
5470-55-3 |
|---|---|
Molekularformel |
C10H14N4S |
Molekulargewicht |
222.31 g/mol |
IUPAC-Name |
4-pentylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C10H14N4S/c1-2-3-4-5-15-10-8-6-13-14-9(8)11-7-12-10/h6-7H,2-5H2,1H3,(H,11,12,13,14) |
InChI-Schlüssel |
DCLGGJNBAIXDMT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCSC1=NC=NC2=C1C=NN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


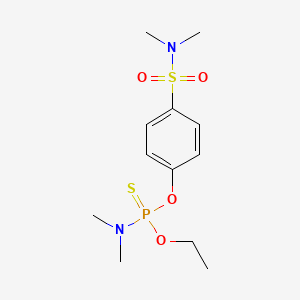
![2-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-[1-[4-[(2-fluorophenyl)methoxy]phenyl]ethylideneamino]acetamide](/img/structure/B14742333.png)
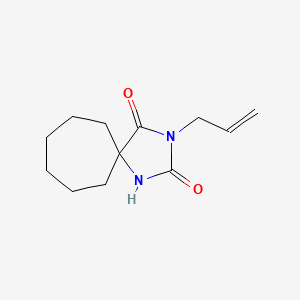
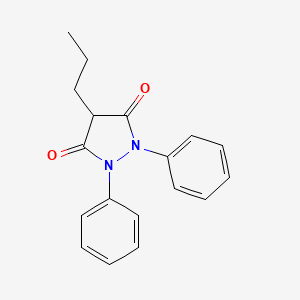

![1-[2-(1H-Indol-3-YL)ethyl]-3-(methoxycarbonyl)pyridin-1-ium bromide](/img/structure/B14742354.png)
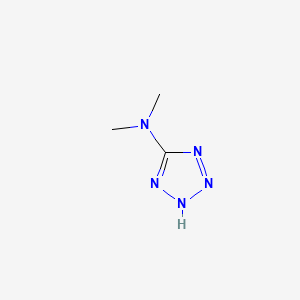

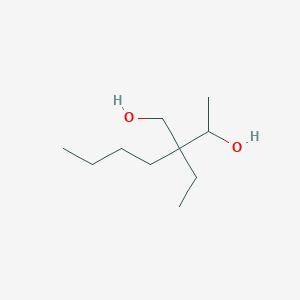

![2-[(Diethoxyphosphorothioyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B14742387.png)
